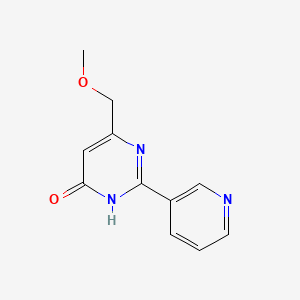
6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL
Descripción general
Descripción
6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL, also known by its CAS number 339278-99-8, is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
- Molecular Formula : C11H11N3O2
- Molecular Weight : 219.22 g/mol
- LogP : 1.39
- Density : 1.27 g/cm³
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Studies and Findings
-
Cell Line Studies :
- The compound demonstrated an IC50 value of 29.1 µM against MDA-MB453 breast cancer cells and 15.3 µM against MCF-7 cells, indicating significant cytotoxicity .
- Another study reported that derivatives with similar structures exhibited enhanced anticancer properties when modified with different substituents on the pyrimidine ring .
- Mechanism of Action :
Antibacterial Activity
The antibacterial properties of this compound have been investigated against several bacterial strains.
Research Findings
- In Vitro Studies :
- The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 µg/mL .
- A comparative study indicated that modifications in the substituents on the pyrimidine ring could enhance antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored, showing notable effects in preclinical models.
Experimental Results
- In Vivo Studies :
- In paw edema models, compounds similar to this compound exhibited inhibition percentages comparable to indomethacin, a standard anti-inflammatory drug .
- The presence of specific functional groups on the pyrimidine ring was linked to increased anti-inflammatory activity, suggesting a structure-activity relationship .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
4-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-9-5-10(15)14-11(13-9)8-3-2-4-12-6-8/h2-6H,7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFJSEBSLWUOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363102 | |
| Record name | 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339278-99-8 | |
| Record name | 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















